molecular formula C8H15NO B2521397 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine CAS No. 1369381-64-5

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine

Cat. No.: B2521397
CAS No.: 1369381-64-5
M. Wt: 141.214
InChI Key: NBBCARZMEFEVIR-UHFFFAOYSA-N
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Description

2-{7-Oxabicyclo[221]heptan-2-yl}ethan-1-amine is a chemical compound with the molecular formula C8H15NO It is characterized by a bicyclic structure containing an oxirane ring fused to a cyclohexane ring, with an ethylamine group attached to the second carbon of the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction forms the bicyclic oxirane structure, which can then be further functionalized to introduce the ethylamine group. The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine group or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBCARZMEFEVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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